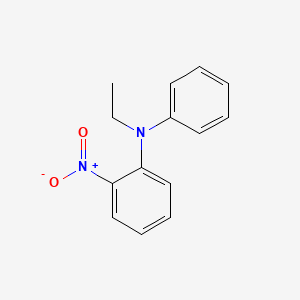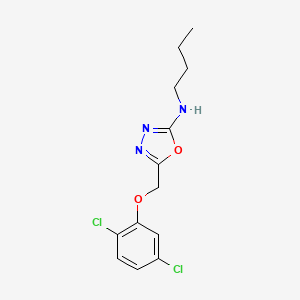![molecular formula C14H16N2 B14651247 2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole CAS No. 40496-46-6](/img/structure/B14651247.png)
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole is a complex organic compound that belongs to the class of indole alkaloids. This compound is characterized by its unique tetracyclic structure, which includes a fused indole ring system. Indole alkaloids are known for their diverse biological activities and are often found in various natural products, particularly in plants of the Strychnos genus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate as starting materials . The key steps in the synthesis include:
- Formation of the intermediate 2-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetic acid.
- Cyclization reactions to form the tetracyclic ring system.
- Dehydrogenative reactions to construct the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specialized conditions required for its synthesis. the synthetic routes developed in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminium hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole involves its interaction with specific molecular targets and pathways within cells. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: Shares a similar tetracyclic structure and is also an indole alkaloid.
1,2,3,4,5,6-Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-7 (4aH)-one: Another compound with a similar hexahydro structure.
Uniqueness
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
40496-46-6 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C14H16N2/c1-2-4-12-10(3-1)11-7-9-5-6-15-13(8-9)14(11)16-12/h1-4,9,13,15-16H,5-8H2 |
Clé InChI |
WUFHXUOYDZXRBB-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2CC1CC3=C2NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


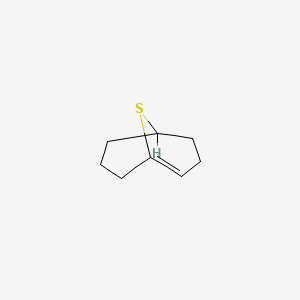
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)

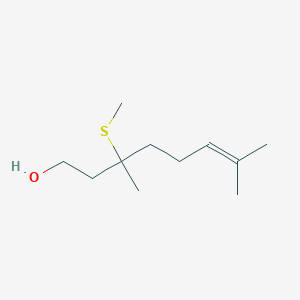
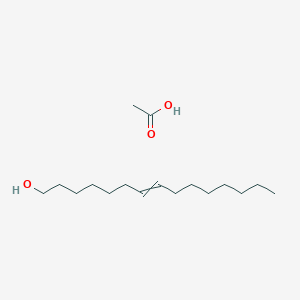
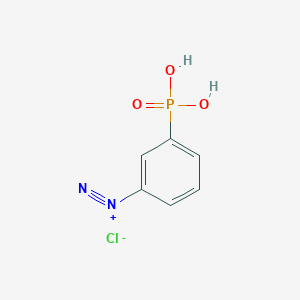

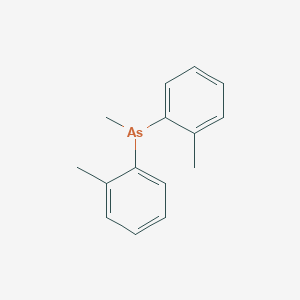

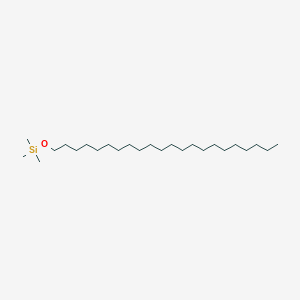
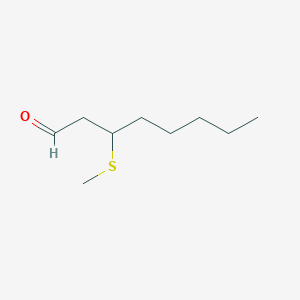
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
